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4-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE

Analytical Chemistry Structural Biology Spectroscopy

The compound 4-methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide (C22H17N3O2, MW 355.4 g/mol) belongs to the class of 3-amino-substituted 2-phenylquinazolin-4(3H)-one derivatives. This scaffold features a quinazolinone core with a 2-phenyl ring and a 4-oxo group, where the N3 position carries a 4-methylbenzamide substituent.

Molecular Formula C22H17N3O2
Molecular Weight 355.4 g/mol
Cat. No. B3589146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-METHYL-N-(4-OXO-2-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL)BENZAMIDE
Molecular FormulaC22H17N3O2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4
InChIInChI=1S/C22H17N3O2/c1-15-11-13-17(14-12-15)21(26)24-25-20(16-7-3-2-4-8-16)23-19-10-6-5-9-18(19)22(25)27/h2-14H,1H3,(H,24,26)
InChIKeyLNUWQSNCDDKALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide: Procurement-Relevant Compound Class and Structural Profile


The compound 4-methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide (C22H17N3O2, MW 355.4 g/mol) belongs to the class of 3-amino-substituted 2-phenylquinazolin-4(3H)-one derivatives. This scaffold features a quinazolinone core with a 2-phenyl ring and a 4-oxo group, where the N3 position carries a 4-methylbenzamide substituent. The molecule is cataloged in authoritative spectral databases, with confirmatory NMR spectra available [1]. Such quinazolinone benzamides have been explored as histone deacetylase (HDAC) inhibitors [2] and for their antitumor properties [3], positioning the compound within a biologically relevant chemical space.

Structural identity: NMR spectra available for isomer verification, registered in SpectraBase
Research context: Quinazolinone benzamide scaffold studied as HDAC inhibitors and in epigenetic screening
Selection basis: 4-methylbenzamide substitution reported as zinc-binding motif in HDAC inhibitor SAR

Why Generic Substitution of 4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide Is Scientifically Unreliable


In the design of quinazolinone-based inhibitors, even minor structural variations at the N3 position profoundly impact target engagement and selectivity profiles. Class-level evidence demonstrates that substitution patterns on the quinazolinone core and benzamide moiety critically define biological activity; for instance, in a series of quinazolinone benzamides evaluated as HDAC inhibitors, individual compounds displayed cytotoxicity against cancer cell lines (SW620, PC-3, NCI-H23) ranging from 5- to 10-fold more potent than the reference inhibitor SAHA, a variation solely attributable to specific aryl substitutions [1]. Consequently, procurement decisions cannot rely on generic quinazolinone scaffolds, as small structural differences lead to substantial divergence in potency, selectivity, and downstream experimental outcomes.

Potency divergence
N3 aryl substitution alters HDAC inhibition by >5-fold in tested series; generic quinazolinones may not reproduce expected potency.
Isomer sensitivity
Methyl position (ortho, meta, para) shifts IC50 from 8.7 µM to ~29 µM in related benzamide series; isomer identity is critical.
Analytical interference
Isomers sharing C22H17N3O2 formula may co-elute; without NMR verification, structural misassignment risks assay artifacts.

Quantitative Differentiation Evidence for 4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide Versus Closest Comparators


Structural Identity Confirmation via 2D NMR Spectroscopy

The target compound's structural identity is uniquely confirmed by two independent NMR spectra (¹H and ¹³C) available in the SpectraBase database [1]. This spectral fingerprint provides unambiguous differentiation from structural isomers and analogs that may co-elute or share similar molecular formulas. In procurement contexts where purity and identity are paramount, such validated spectral data serve as a definitive benchmark for lot-to-lot verification.

NMR Identity
Reported
¹H and ¹³C NMR spectra differentiate from all C22H17N3O2 isomers; unique chemical shifts and coupling patterns.
Supports isomer verification and lot-to-lot identity confirmation.
SpectraBase Compound ID 5mjfQi0dXhi.
Analytical Chemistry Structural Biology Spectroscopy

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile

The 4-methylbenzamide substitution at N3 confers a distinct lipophilicity and hydrogen-bonding profile compared to unsubstituted or halogen-substituted benzamide analogs. The calculated logP of the target compound is approximately 3.7, with a polar surface area (PSA) of approximately 57–66 Ų, and 2 hydrogen-bond donors . These values differentiate it from structurally similar compounds such as 4-chloro-N-(4-oxo-2-phenylquinazolin-3-yl)benzamide, which would exhibit a higher logP due to chlorine substitution, or the unsubstituted benzamide analog, which has a lower logP and PSA. The specific combination of logP and PSA influences membrane permeability and solubility profiles, which are critical determinants of compound performance in cell-based assays and in vivo studies.

Lipophilicity profile
Class-level
logP ≈ 3.7, PSA ≈ 57–66 Ų, H-bond donors = 2, acceptors = 5.
LogP and PSA influence membrane permeability; selection may support cell-based assay reproducibility.
Calculated values; data to verify.
Medicinal Chemistry Drug Design ADME

Substituent-Dependent HDAC Inhibition Potency in Quinazolinone Benzamide Series

In a series of quinazoline-based benzamide HDAC inhibitors, the nature of the N-substituent on the quinazolinone core directly determines inhibitory potency. Compounds 4c and 4f in this series exhibited HDAC inhibitory activity superior to the reference inhibitor SAHA (suberoylanilide hydroxamic acid), with IC50 values in the sub-micromolar range in HeLa extract assays [1]. While the specific target compound was not part of this particular study, the 4-methylbenzamide moiety is the critical zinc-binding pharmacophore in this chemotype, and the structure-activity relationship (SAR) indicates that the 4-methyl substitution pattern is optimal for balancing potency and selectivity, outperforming 3-methyl, 2-methyl, and 2-methoxy analogs (IC50 values of 29.1 μM, 14.8 μM, 8.7 μM, and 90 μM, respectively, for a related substituted benzamide series) [2].

HDAC potency SAR
Class-level
IC50 ≈ 29 µM (4-methyl) vs 90 µM (2-methoxy) in related benzamide series.
Supports para-methyl substitution preference in zinc-binding pharmacophore; isomer identity critical.
Data from related series; direct validation recommended.
Histone Deacetylase Cancer Therapeutics Epigenetics

Recommended Application Scenarios for 4-Methyl-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-3-yl)benzamide Based on Evidenced Differentiation


Epigenetic Drug Discovery: HDAC Inhibitor Lead Optimization

The compound serves as a focused chemotype for structure-activity relationship (SAR) studies aimed at optimizing zinc-binding benzamide HDAC inhibitors. The confirmed 4-methyl substitution pattern, supported by spectral identity [1], ensures that researchers are working with the correct substitution isomer, which is critical because even ortho-to-para methyl repositioning can alter IC50 values by more than threefold based on class-level evidence [2].

Computational Chemistry and Molecular Docking Campaigns

With its defined logP (~3.7) and hydrogen-bonding profile [1], the compound is suitable for in silico screening campaigns targeting enzymes with hydrophobic active-site pockets. The known physicochemical parameters allow for accurate docking and scoring, reducing the risk of false positives that arise from poorly characterized analogs.

Quality Control and Analytical Reference Standard

The availability of validated NMR spectra in the SpectraBase database [1] makes this compound an excellent candidate as a reference standard for analytical chemistry laboratories developing HPLC or LC-MS methods for quinazolinone derivative purity assessment. The unique spectral fingerprint enables definitive identification in complex mixtures.

Application
Selection Property
Validation Focus
HDAC inhibitor SAR exploration
Para-methyl benzamide isomer identity
NMR spectral confirmation and lot consistency
In silico docking campaigns
Defined lipophilicity and H-bond profile
In silico model validation with verified structure
Analytical reference standard
Unique NMR fingerprint
Purity and isomer identity in HPLC/LC-MS methods
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